2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound with a complex structure that includes both amide and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-(methylsulfanyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-1-phenyl-2-propanol
- 2-(methylamino)-2-[2-(methylsulfanyl)phenyl]ethan-1-ol
Uniqueness
2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain applications.
Properties
IUPAC Name |
2-(methylamino)-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2/h3-6,11H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRWYXFJJLVHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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